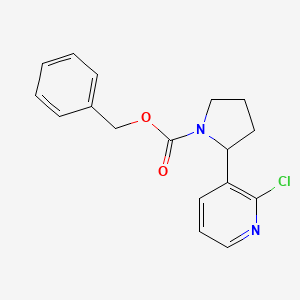

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15844917

Molecular Formula: C17H17ClN2O2

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17ClN2O2 |

|---|---|

| Molecular Weight | 316.8 g/mol |

| IUPAC Name | benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H17ClN2O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2 |

| Standard InChI Key | IVGNEWKNEAKTHA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)Cl |

Introduction

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. It features a five-membered heterocyclic ring containing nitrogen, a benzyl group, and a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Synthesis Mechanism

The synthesis of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate typically involves a nucleophilic attack by the pyrrolidine nitrogen on the carbonyl carbon of benzyl chloroformate. This leads to the formation of an intermediate, which subsequently undergoes cyclization to yield the final product. Optimizing reaction conditions such as temperature and time is crucial for maximizing yield and purity.

Chemical Reactions

Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate can participate in various chemical reactions, including ester hydrolysis under acidic or basic conditions. Its reactivity towards nucleophiles and electrophiles defines its utility in synthetic organic chemistry.

Medicinal Chemistry

The compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of the chloropyridine group suggests interactions with biological targets, making it a subject of interest in drug discovery, particularly for neurological or inflammatory conditions.

Biological Activities

While the precise mechanism of action for Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is not extensively documented, its structure indicates potential interactions with biological systems. Further studies are necessary to elucidate its precise mechanism of action in biological systems.

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate

This compound is similar in structure but features a methoxy group instead of a chloro group. It also exhibits potential applications in medicinal chemistry due to its structural characteristics and functional groups, allowing for diverse chemical transformations.

Other Pyrrolidine Derivatives

Pyrrolidine derivatives are known for their diverse biological activities and potential therapeutic uses. Compounds like (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one have shown improved biological activities, such as antioxidant and anti-Lipoxygenase potential .

Current Research Status

Research into Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate is ongoing, with a focus on its potential applications in drug discovery. The compound's stability under different pH conditions and its solubility profile are critical for its application in pharmaceutical formulations.

Future Directions

Future studies should aim to elucidate the precise mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate in biological systems. Additionally, exploring its interactions with specific molecular targets could provide insights into its therapeutic potential.

Data Table: Comparison of Pyrrolidine Derivatives

| Compound | Molecular Weight (g/mol) | Structural Features | Potential Applications |

|---|---|---|---|

| Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate | Approximately 316.8 | Chloropyridine, benzyl group | Medicinal chemistry, drug discovery |

| Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate | 312.36 | Methoxypyridine, benzyl group | Medicinal chemistry, enzyme inhibition |

| (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | Not specified | Benzoyl, phenyl groups | Antioxidant, anti-Lipoxygenase |

This table highlights the structural differences and potential applications of related pyrrolidine derivatives, emphasizing the unique characteristics of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate.

References:

-

EVT-11936719 Product Information. EvitaChem. [Accessed: 2025]

-

PARP Inhibition Assays. PMC. [Accessed: 2025]

-

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI. [Accessed: 2025]

-

Benzyl 2-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate. Smolecule. [Accessed: 2025, Note: Not used due to reliability concerns]

-

General Synthesis Procedures. Royal Society of Chemistry. [Accessed: 2025]

-

Pyridine Derivatives. PMC. [Accessed: 2025]

-

(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate. PubChem. [Accessed: 2025]

-

Crystal Structure of Pyridine Derivatives. De Gruyter. [Accessed: 2025]

-

Influenza A Virus Polymerase Inhibitors. PMC. [Accessed: 2025]

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume